1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate(sodium salt)

Description

Molecular Architecture and Stereochemical Specificity

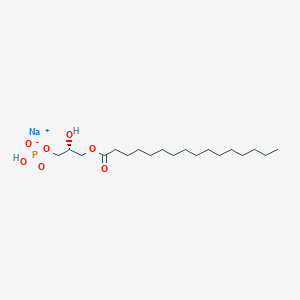

1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) is a lysophosphatidic acid (LPA) derivative with a defined stereochemical arrangement. Its molecular formula is C₁₉H₃₈NaO₇P , corresponding to a molecular weight of 432.5 g/mol . The compound features a glycerol backbone with three substitution sites:

- sn-1 position : A 16-carbon saturated palmitoyl chain (hexadecanoyl group) esterified to the glycerol hydroxyl.

- sn-2 position : A free hydroxyl group in the R-configuration, critical for receptor binding specificity .

- sn-3 position : A phosphate group neutralized by a sodium counterion .

The stereochemical specificity at the sn-2 position distinguishes this compound from non-chiral lysophospholipids. This configuration ensures optimal interaction with LPA receptors (e.g., LPAR1 and LPAR3), which recognize the spatial orientation of the hydroxyl group . The sodium salt form enhances aqueous solubility by stabilizing the negatively charged phosphate group .

Table 1: Key Molecular Features

| Property | Description |

|---|---|

| Molecular formula | C₁₉H₃₈NaO₇P |

| Molecular weight | 432.5 g/mol |

| Stereochemistry (sn-2) | R-configuration |

| Functional groups | Phosphate (ionized), hydroxyl, ester, sodium counterion |

Crystallographic and Spectroscopic Analysis

Crystallographic Challenges

Crystallographic data for 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate remain limited due to its conformational flexibility and hygroscopic nature . The sodium salt’s tendency to form micelles in aqueous solutions further complicates single-crystal formation . However, molecular dynamics simulations suggest that the palmitoyl chain adopts an extended conformation, while the glycerol-phosphate moiety remains solvated .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (200 MHz, D₂O): Key signals include:

- ³¹P NMR : A singlet at δ −0.5 ppm confirms the presence of the phosphate group .

Infrared (IR) Spectroscopy

- Strong absorption at 1240 cm⁻¹ (P=O stretch).

- Bands at 1720 cm⁻¹ (ester carbonyl) and 3400 cm⁻¹ (hydroxyl group) .

Mass Spectrometry

Table 2: Spectroscopic Data Summary

| Technique | Key Signals/Observations |

|---|---|

| ¹H NMR | δ 0.88 (CH₃), δ 1.26 (CH₂), δ 3.90–4.30 (glycerol) |

| ³¹P NMR | δ −0.5 ppm (phosphate) |

| IR | 1240 cm⁻¹ (P=O), 1720 cm⁻¹ (C=O), 3400 cm⁻¹ (−OH) |

| ESI-MS | m/z 409.0 ([M−Na]⁻) |

Physicochemical Properties in Aqueous Systems

Solubility and Micelle Formation

The sodium salt exhibits moderate solubility in water (5 mg/mL ) due to its amphiphilic structure, with the polar phosphate group facilitating hydration . Above its critical micelle concentration (CMC = 0.082 mM ), it forms spherical micelles with a hydrodynamic radius of ~2.5 nm . The palmitoyl chain forms the hydrophobic core, while the glycerol-phosphate group resides at the micelle-water interface .

pH-Dependent Behavior

The compound remains stable at physiological pH (7.4), with the phosphate group fully ionized (pKa ≈ 1.5 and 6.5 for the two dissociable protons) . Under acidic conditions (pH < 4), protonation of the phosphate group reduces solubility, leading to precipitation .

Thermal Stability

Differential scanning calorimetry (DSC) reveals a phase transition temperature (Tₘ ) of 45°C, corresponding to the melting of the palmitoyl chain . Decomposition occurs at temperatures >200°C, accompanied by the release of sodium phosphate and fatty acid derivatives .

Table 3: Physicochemical Properties

| Property | Value/Observation |

|---|---|

| Aqueous solubility | 5 mg/mL (water, 25°C) |

| Critical micelle conc. | 0.082 mM |

| pH stability | 6.0–8.5 (precipitates at pH < 4) |

| Phase transition (Tₘ) | 45°C |

| Decomposition temp. | >200°C |

Properties

IUPAC Name |

sodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H39O7P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(21)25-16-18(20)17-26-27(22,23)24;/h18,20H,2-17H2,1H3,(H2,22,23,24);/q;+1/p-1/t18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWOPIWLNGYLZCJ-GMUIIQOCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)[O-])O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38NaO7P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

The enzymatic synthesis of 1-palmitoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) leverages phospholipase D (PLD) to catalyze the transphosphatidylation of lysophospholipids. This method, detailed in a 2018 patent, avoids organic solvents and employs sodium-based buffers for eco-friendly production.

Key Steps:

-

Substrate Preparation : Soybean-derived lysolecithin (lysophosphatidylcholine, LPC) is dispersed in a sodium acetate-acetic acid buffer (pH 5.0–6.0) containing ethylenediaminetetraacetic acid (EDTA) to chelate calcium ions, which inhibit PLD activity.

-

Enzymatic Reaction : PLD (derived from Actinomadura spp.) is added to the substrate solution, followed by incubation at 30–45°C for 5–30 hours. The enzyme cleaves the choline headgroup of LPC, generating cyclic phosphatidic acid (cPA), which is subsequently converted to the linear LPA form.

-

Precipitation and Purification : Ethanol is added to the reaction mixture to precipitate sodium cyclic phosphatidate. Centrifugation and lyophilization yield the final product with >95% purity.

Optimization Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH | 5.0–6.0 | Maximizes PLD activity |

| Temperature | 30–45°C | Balances reaction rate & enzyme stability |

| Reaction Time | 16–24 hours | Ensures complete conversion |

| Ethanol Volume | 1:1 (v/v) | Efficient precipitation |

This method achieves a yield of 4.0–4.2 g per 10 g of LPC, with scalability demonstrated at industrial levels.

Chemical Synthesis via Esterification

Multi-Step Synthetic Route

A chemical synthesis approach, adapted from methodologies for analogous ether lipids, involves ten steps to construct the sn-1-palmitoyl-glycerophosphate backbone.

Critical Stages:

-

Glycerol Protection : The sn-1 hydroxyl of glycerol is protected using tert-butyldimethylsilyl (TBDMS) groups to ensure regioselective acylation.

-

Palmitoylation : Palmitic acid is coupled to the sn-1 position using dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) in anhydrous dichloromethane.

-

Phosphorylation : The sn-3 hydroxyl is phosphorylated with phosphoramidite reagents, followed by oxidation to yield the phosphate group.

-

Deprotection and Neutralization : TBDMS groups are removed using tetrabutylammonium fluoride (TBAF), and the free acid is neutralized with sodium hydroxide to form the sodium salt.

Yield and Challenges:

| Step | Yield (%) | Major Challenge |

|---|---|---|

| Glycerol Protection | 85 | Moisture sensitivity |

| Palmitoylation | 78 | Competing sn-2 acylation |

| Phosphorylation | 65 | Side reactions with phosphoramidite |

| Global Deprotection | 90 | Acidic degradation |

The overall yield for this route is 18%, necessitating chromatographic purification to achieve >98% purity.

Comparative Analysis of Methods

Efficiency and Scalability

| Metric | Enzymatic Synthesis | Chemical Synthesis |

|---|---|---|

| Steps | 3 | 10 |

| Reaction Time | 16–24 hours | 7–10 days |

| Yield | 40–42% | 18% |

| Solvent Use | Aqueous/ethanol | Dichloromethane/DMF |

| Scalability | Industrial-ready | Lab-scale only |

The enzymatic method outperforms chemical synthesis in yield, time, and environmental impact, making it the preferred choice for large-scale production.

Industrial Applications and Modifications

Buffer System Variations

The patent highlights alternative buffer systems for enzymatic synthesis:

-

Sodium Citrate-Citric Acid Buffer : Enables direct recovery of the product from the supernatant after ethanol addition, simplifying purification.

-

EDTA Supplementation : Enhances PLD stability by sequestering trace metal ions.

Chemical Reactions Analysis

Types of Reactions

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions typically involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of esters, ethers, or other substituted derivatives.

Scientific Research Applications

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt) has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a standard in lipid analysis.

Biology: Plays a role in cell signaling pathways, particularly those involving G protein-coupled receptors.

Medicine: Investigated for its potential therapeutic effects in conditions like pulmonary disease and pneumonia.

Industry: Utilized in the formulation of lipid-based drug delivery systems and artificial membranes.

Mechanism of Action

The compound exerts its effects by binding to one of five different G protein-coupled receptors (GPCRs). This binding mediates various biological responses, including cell proliferation, smooth muscle contraction, platelet aggregation, neurite retraction, and cell motility. Additionally, it enhances the action of β-lactam antibiotics on various strains of Pseudomonas aeruginosa by binding both calcium and magnesium ions .

Comparison with Similar Compounds

Comparison with Similar Compounds

LPA species differ primarily in their acyl chain length, saturation, and salt forms, leading to variations in physicochemical properties, receptor affinity, and biological activity. Below is a detailed comparison of 16:0-LPA with structurally analogous compounds:

Structural and Physicochemical Properties

- Acyl Chain Impact :

Functional Differences in Experimental Models

- Platelet Activation : 16:0-LPA significantly enhances ADP-stimulated platelet aggregation compared to 18:1-LPA, which has a milder effect .

- GLP-1 Secretion Inhibition : 16:0-LPA and 18:0-LPA suppress glucagon-like peptide-1 (GLP-1) secretion in GLUTag cells at 2.5 µM, while 20:4-LPA requires higher concentrations for similar effects .

- Membrane Permeability : In model membranes, 16:0-LPA induces less leakage than 18:1-LPA due to its saturated chain stabilizing lipid packing .

Biological Activity

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate (sodium salt), commonly referred to as lysophosphatidic acid (LPA), is a bioactive lipid that plays significant roles in various biological processes. This compound is known for its involvement in cell signaling, proliferation, and survival, making it a subject of interest in pharmacological and biomedical research.

Chemical Structure and Properties

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate is characterized by its palmitic acid moiety at the sn-1 position and a hydroxyl group at the sn-2 position. This structure contributes to its amphipathic nature, allowing it to interact with cell membranes and various proteins.

Biological Activity

Cell Signaling

LPA acts primarily through G protein-coupled receptors (GPCRs), specifically LPA receptors (LPA1-LPA6), which mediate a range of cellular responses including:

- Cell Proliferation : LPA promotes cell growth in various cell types, including fibroblasts and endothelial cells, through activation of mitogen-activated protein kinase (MAPK) pathways .

- Survival : It has been shown to enhance cell survival under stress conditions by upregulating anti-apoptotic factors such as Bcl-2 .

Inflammatory Response

Research indicates that LPA can modulate inflammatory responses. Low concentrations of oxidized phospholipids, which include LPA derivatives, have been found to protect endothelial cells from oxidative stress by inducing heat shock proteins (HSPs) that confer cytoprotection . This suggests a dual role where LPA can be both pro-inflammatory and protective depending on its concentration and context.

1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate exerts its effects through several mechanisms:

- Receptor Activation : Binding to specific GPCRs activates downstream signaling pathways that regulate gene expression related to growth and survival.

- Calcium Mobilization : It stimulates calcium influx into cells, which is crucial for various cellular functions including muscle contraction and neurotransmitter release.

- Cytoskeletal Changes : LPA influences cytoskeletal dynamics, promoting cell migration and adhesion, which are vital for wound healing and tissue repair .

Research Findings

Recent studies have highlighted the diverse biological activities of LPA:

- Neuroprotective Effects : In neuronal models, LPA has been shown to protect against excitotoxicity, suggesting potential therapeutic applications in neurodegenerative diseases .

- Cardiovascular Implications : Elevated levels of LPA are associated with cardiovascular diseases due to its role in promoting vascular smooth muscle cell proliferation and migration, contributing to atherosclerosis .

Case Studies

Several studies illustrate the biological activity of 1-Palmitoyl-2-hydroxy-SN-glycero-3-phosphate:

Q & A

Q. What are the recommended methods for extracting and purifying 1-Palmitoyl-2-hydroxy-sn-glycero-3-phosphate (sodium salt) from biological samples?

The Bligh and Dyer method is a gold standard for lipid extraction. It involves homogenizing tissues with chloroform:methanol (2:1 v/v) to form a miscible system, followed by phase separation with water and chloroform. The lipid-rich chloroform layer is isolated, ensuring high recovery of lysophosphatidic acids like this compound. This method is efficient (<10 minutes) and minimizes lipid degradation .

Q. How should this compound be stored to ensure stability, and what purity thresholds are typical?

Store lyophilized powder at −20°C in airtight containers to prevent oxidation. Purity typically exceeds 98% (TLC), though batches may contain ≤10% 2-LPA isomer due to acyl migration during synthesis. Verify purity via UPLC-MS or NMR before critical experiments .

Q. What protocols are recommended for preparing lipid vesicles incorporating this compound?

For controlled permeability studies, dissolve the lipid in chloroform, evaporate to form a thin film, and hydrate with buffer (e.g., bicine, pH 7.4). Use sonication or extrusion to generate unilamellar vesicles. Maintain a molar ratio of 1:3 (lysolipid:cholesterol) to stabilize membranes .

Advanced Research Questions

Q. How do isomeric impurities (e.g., 2-LPA) affect experimental outcomes in membrane interaction studies?

The 2-LPA isomer (≤10%) may alter membrane curvature and fusion dynamics due to its inverted acyl chain orientation. Use reverse-phase HPLC to separate isomers and compare their effects on model membranes. For example, 2-LPA reduces the phase transition temperature of DPPC bilayers by 2–3°C, impacting permeability assays .

Q. What advanced analytical techniques resolve structural heterogeneity in lysophosphatidic acid preparations?

- UPLC-MS : Quantifies degradation products (e.g., free fatty acids) with a limit of detection (LOD) of 0.1 ng/mL .

- 31P-NMR : Identifies phosphate group modifications (e.g., oxidation) with shifts in δ = 0.5–1.0 ppm .

- Fluorescence anisotropy : Detects acyl chain packing defects using DPH (1,6-diphenyl-1,3,5-hexatriene) probes .

Q. How can contradictory data on this compound’s signaling potency across cell types be reconciled?

Discrepancies may arise from receptor subtype expression (e.g., LPAR1 vs. LPAR3) or lipid rafts modulating access. Perform siRNA knockdowns of specific receptors and use methyl-β-cyclodextrin to disrupt lipid rafts. Cross-validate results with structurally distinct LPAs (e.g., 18:0 LPA) .

Q. What mechanistic insights explain its role in pore-forming toxin studies?

This lipid enhances membrane curvature, facilitating toxin oligomerization. In Stichodactyla helianthus toxin assays, POPC:lysolipid (7:3) vesicles show 40% faster pore formation vs. pure POPC. Use quartz crystal microbalance (QCM) to monitor toxin binding kinetics .

Methodological Considerations

Q. How to optimize chromatographic separation for this compound in complex lipid mixtures?

Use a C18 column with a gradient of 70% methanol/30% water (v/v) to 100% methanol, containing 5 mM ammonium formate. Retention time is ~12.5 minutes, with baseline separation from phosphatidic acids .

Q. What controls are essential when studying its signaling in cell cultures?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.